6-(Propan-2-yl)-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIMIKVBGQYPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646672 | |
| Record name | 6-(Propan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-74-7 | |
| Record name | 6-(Propan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Research on Biological Interactions of Indazole Derivatives, with Specific Reference to 6 Propan 2 Yl 1h Indazol 4 Amine S Structural Class
Modulation of Kinase Activity Pathways
The indazole moiety is a key structural feature in many kinase inhibitors, with several indazole-based drugs like axitinib (B1684631) and pazopanib (B1684535) being commercially available for cancer treatment. nih.gov The ability of these derivatives to target both tyrosine kinases and serine/threonine kinases underscores their therapeutic potential. nih.govresearchgate.net
Tyrosine Kinase Inhibition Mechanisms (e.g., EGFR, FGFR, Syk)
Indazole derivatives have been successfully developed as potent inhibitors of various tyrosine kinases, which are critical mediators of cell signaling pathways involved in cell growth, proliferation, and differentiation.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a validated target in cancer therapy. nih.gov A series of 1H-indazole derivatives has been designed as irreversible inhibitors of FGFR4, a key driver in hepatocellular carcinoma (HCC). nih.gov One compound, 27i, demonstrated remarkable potency with an IC₅₀ of 2.4 nM against FGFR4. nih.gov This compound also showed significant activity against gatekeeper mutant versions of the enzyme, which are responsible for acquired drug resistance. nih.gov Structure-based design has been used to identify indazole-based pharmacophores that can inhibit FGFR1-3 with potencies in the micromolar range and high ligand efficiencies. nih.gov
Other Tyrosine Kinases: 2,4-Dianilino pyrimidines bearing a 4-amino-1H-indazole substituent have been investigated as inhibitors of lymphocyte-specific kinase (Lck). researchgate.net Replacing a hydroxyaniline group with the amino-indazole moiety resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic properties. researchgate.net While not directly targeting Epidermal Growth Factor Receptor (EGFR), the structural features of EGFR inhibitors like erlotinib (B232) have been used as a basis for designing novel indazole-based inhibitors for other targets. frontiersin.org
| Compound Class | Target Kinase | Key Findings | Reference(s) |
| 1H-Indazole Derivatives | FGFR4 | Identified potent irreversible inhibitors (e.g., compound 27i, IC₅₀ = 2.4 nM) active against wild-type and resistant mutants. | nih.gov |
| Indazole-containing fragments | FGFR1-3 | Inhibited FGFR1-3 in the range of 0.8-90 μM with excellent ligand efficiencies (0.30-0.48). | nih.gov |
| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck | Acted as phenol (B47542) isosteres, yielding compounds with comparable potency and improved pharmacokinetics. | researchgate.net |
Serine/Threonine Kinase Pathway Interventions
Indazole derivatives also exhibit significant inhibitory activity against serine/threonine kinases, a diverse family of enzymes involved in a wide array of cellular processes, including cell cycle regulation and stress responses. nih.gov
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a crucial regulator of mitosis, and its overexpression is linked to various cancers. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective PLK4 inhibitors. nih.gov Compound K22 from this series displayed outstanding inhibitory activity with an IC₅₀ of 0.1 nM and showed significant anti-proliferative effects in breast cancer cells (MCF-7 IC₅₀ = 1.3 μM). nih.gov Another study identified CFI-400945, a spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivative with an indazole core, as a potent, orally active PLK4 inhibitor and a clinical candidate for cancer therapy. nih.gov
MAPK-interacting Kinases (MNK1/2) Inhibition: The MNKs and their substrate, eIF4E, play a role in oncogenesis and inflammation. nih.gov Optimization of indazole-pyridinone derivatives led to the discovery of selective and metabolically stable MNK1/2 inhibitors. These compounds effectively reduced the phosphorylation of eIF4E in cell lines and improved survival rates in animal models of endotoxin-induced septic shock by lowering pro-inflammatory cytokine levels. nih.gov
Other Serine/Threonine Kinases: The indazole core has been incorporated into inhibitors of other serine/threonine kinases, such as Aurora kinases and Pim kinases, which are overexpressed in many cancer types. nih.gov
| Compound Class | Target Kinase | Key Findings | Reference(s) |
| N-(1H-Indazol-6-yl)benzenesulfonamides | PLK4 | Compound K22 showed potent inhibition (IC₅₀ = 0.1 nM) and anti-proliferative activity. | nih.gov |
| Indazole-pyridinones | MNK1/2 | Selective inhibitors that decrease eIF4E phosphorylation and reduce pro-inflammatory cytokines in vivo. | nih.gov |
| Amide derivatives of indazole | Aurora Kinases | Identified as inhibitors with initial hits showing IC₅₀ values around 13 μM. | nih.gov |
| 3,5-Substituted-6-azaindazoles | pan-Pim Kinase | Discovered as inhibitors of Pim kinases, which are involved in cell proliferation and survival. | nih.gov |
Enzyme Inhibition and Regulation of Metabolic Processes
The structural versatility of the indazole ring allows for its interaction with various enzymes that regulate key metabolic pathways. These interactions can modulate processes from neurotransmitter metabolism to immune responses.
Tryptophan Catabolism Pathway Modulation (e.g., IDO1, TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. frontiersin.orgnih.govnih.gov Overexpression of these enzymes in cancer cells leads to immunosuppression. nih.gov
A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual inhibitors of IDO1 and TDO. nih.gov Compound 35 from this series was particularly potent, with an IDO1 IC₅₀ of 0.74 μM (enzymatic assay) and a TDO IC₅₀ of 2.93 μM (enzymatic assay). nih.gov This compound also demonstrated the ability to decrease IDO1 expression in HeLa cells and exhibited in vivo antitumor activity, highlighting the potential of this structural class in cancer immunotherapy. nih.gov The inhibitory mechanism involves the interaction of the indazole scaffold with the active site of these heme-dependent enzymes. nih.gov
| Compound Class | Target Enzyme(s) | IC₅₀ Values | Key Findings | Reference(s) |
| 4,6-Substituted-1H-indazoles (Compound 35) | IDO1 (enzymatic) | 0.74 μM | Potent dual inhibitor with in vivo antitumor activity. | nih.gov |
| IDO1 (HeLa cells) | 1.37 μM | |||
| TDO (enzymatic) | 2.93 μM | |||
| TDO (A172 cells) | 7.54 μM |
Monoamine Oxidase (MAO) Inhibitory Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes crucial for the metabolism of monoaminergic neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of neurodegenerative and neuropsychiatric disorders. researchgate.net
A study of C5- and C6-substituted indazole derivatives revealed them to be potent inhibitors of human MAO-B, with all tested compounds showing submicromolar IC₅₀ values. researchgate.net Substitution at the C5 position was particularly effective, yielding IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net Further investigation showed a competitive mode of inhibition. researchgate.net Indazole-5-carboxamides have also been developed as highly potent (pIC₅₀ > 8.8), selective, and reversible MAO-B inhibitors. nih.gov The mechanism of action involves the indazole ring system interacting with the active site of the enzyme, modulating its activity. The inhibition of MAO is also believed to contribute to the analgesic properties of some compounds. dovepress.com
| Compound Class | Target Enzyme | Potency (IC₅₀) | Mode of Inhibition | Reference(s) |
| C5-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | Competitive | researchgate.net |
| C6-Substituted Indazoles | MAO-B | Submicromolar | Competitive | researchgate.net |
| Indazole-5-carboxamides | MAO-B | Subnanomolar (pIC₅₀ > 8.8) | Reversible, Competitive | nih.gov |
Nitric Oxide Synthase (NOS) Inhibition Studies
Nitric oxide synthase (NOS) enzymes produce nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes. Indazole derivatives have been identified as effective NOS inhibitors. researchgate.net
7-Nitroindazole (7-NI) is a well-known selective inhibitor of neuronal NOS (nNOS). nih.govnih.gov Studies on fluorinated indazoles have shown that modifications to the indazole ring can enhance inhibitory potency and selectivity for different NOS isoforms. researchgate.net For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited both NOS-I (neuronal) and NOS-II (inducible), while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was a selective inhibitor of NOS-II. researchgate.net The inhibitory mechanism is thought to involve the aromatic indazole skeleton interacting with the heme group in the active site of the enzyme. researchgate.net Methylene blue, another compound with an indazole-like structure, is known to directly inhibit NOS. dovepress.com The short duration of action of some indazole-based NOS inhibitors like 7-NI may be due to their metabolism by IDO, suggesting a potential interplay between these pathways. nih.gov
| Compound | Target Enzyme | Inhibitory Effect | Key Findings | Reference(s) |
| 7-Nitroindazole (7-NI) | nNOS (NOS-I) | IC₅₀ = 0.47 µM (mouse cerebellar) | Selective nNOS inhibitor. | nih.govresearchgate.net |
| 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole | NOS-I / NOS-II | 63% inhibition / 83% inhibition | Fluorination increases inhibitory potency. | researchgate.net |
| 4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-II | 80% inhibition | Selective for NOS-II. | researchgate.net |
Receptor Binding Profiles and Signal Transduction Interventions
The ability of indazole derivatives to bind with high affinity and specificity to various receptor families is a cornerstone of their pharmacological activity. This section explores their interactions with G-Protein Coupled Receptors and Nuclear Receptors, detailing the subsequent modulation of signal transduction pathways.
Indazole derivatives have been extensively studied for their interactions with GPCRs, a large family of transmembrane receptors that play a crucial role in cellular signaling.
β3-Adrenergic Receptor Agonism: A significant body of research has identified indazole derivatives as potent and highly selective agonists for the human β3-adrenergic receptor (β3-AR). nih.govacs.org The β3-AR is primarily located in adipose tissue and the urinary bladder detrusor muscle, making it a target for conditions like overactive bladder.
Initial studies identified an indazole derivative (compound 5) with significant β3-AR agonistic activity (EC₅₀ = 21 nM), though it also showed some activity at the α1A-AR. nih.govacs.org Through structural modifications, specifically at the 3-substituent of the indazole ring, researchers developed compound 11 , which demonstrated potent β3-AR agonistic activity (EC₅₀ = 13 nM) and over 769-fold selectivity against the α1A-AR. nih.govacs.org This compound was also found to be inactive towards β1 and β2-ARs, which is critical for avoiding cardiovascular side effects like changes in heart rate or blood pressure. nih.govacs.org Further optimization focusing on the sulfonamide moiety of the indazole scaffold led to the discovery of compound 15 , another potent (EC₅₀ = 18 nM) and highly selective β3-AR agonist with improved metabolic stability. amazonaws.comnih.gov
These findings highlight the tunability of the indazole scaffold to achieve high potency and selectivity for the β3-AR, demonstrating dose-dependent relaxation of urinary bladder smooth muscle in preclinical models. nih.govamazonaws.com
| Compound | β3-AR Agonistic Activity (EC₅₀) | Selectivity (α1A/β3) | Reference(s) |
| Compound 5 | 21 nM | 10-fold | nih.gov, acs.org |
| Compound 11 | 13 nM | >769-fold | nih.gov, acs.org |
| Compound 15 | 18 nM | >556-fold | amazonaws.com, nih.gov |
5-HT4 Receptor Antagonism: The indazole ring system is also a key component in the development of antagonists for the 5-HT4 receptor, a serotonin (B10506) receptor implicated in gastrointestinal motility. Research has shown that indazole-3-carboxamides possess greater affinity for the 5-HT4 receptor than corresponding indole (B1671886) analogues. researchgate.netacs.org
The antagonist affinity can be significantly enhanced by alkylation at the N-1 position of the indazole heterocycle. researchgate.netacs.org For instance, a series of 1-isopropylindazole-3-carboxamides were found to be potent 5-HT4 receptor antagonists. While some of these compounds showed cross-reactivity with 5-HT3, alpha1, and 5-HT2A receptors, increasing the conformational flexibility of the amine moiety enhanced selectivity for the 5-HT4 receptor. researchgate.netacs.org This line of research led to the identification of LY353433, a potent and selective 5-HT4 receptor antagonist. researchgate.net
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a myriad of physiological processes. nih.gov Indazole derivatives have emerged as modulators of several key nuclear receptors.
Liver X Receptor (LXR) Modulation: Substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles have been synthesized and identified as Liver X Receptor (LXR) modulators. nih.govacs.org These compounds act as partial agonists, showing weaker potency and efficacy on LXRα compared to LXRβ. nih.gov Lead compounds from this series, such as WAY-252623 (compound 12) and WAY-214950 (compound 13), were effective in promoting cholesterol efflux but induced less lipid accumulation in liver cells compared to full agonists. nih.gov Notably, in animal models, compound 13 reduced atherosclerotic lesion area without a significant increase in plasma triglycerides, a common side effect of LXR activation. nih.govacs.org This beneficial profile was linked to its inability to increase the expression of the fatty acid synthase (FAS) gene in the liver. nih.gov
Estrogen Receptor (ER) Modulation: The indazole scaffold is a key structural element in the development of selective estrogen receptor degraders (SERDs). nih.gov SERDs are a class of therapeutics that bind to the estrogen receptor (ER), a nuclear receptor crucial in breast cancer, and promote its degradation. Structural modifications to indazole-based SERDs, such as replacing an ethyl group with a cyclobutyl group, have been shown to enhance potency. nih.gov
Other Nuclear Receptor Interactions: The structural similarity of the indazole core to other heterocyclic systems that bind nuclear receptors suggests broader potential. For example, pyrazolo[3,4-b]pyridine derivatives, which are structurally isomeric to indazoles, have been identified as selective activators of Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov Furthermore, the synthesis of diaryl ethers has been achieved by coupling an indazole nucleophile with fenofibrate, a known PPARα agonist, further linking the indazole motif to this receptor family. acs.org
Mechanisms of Antiproliferative and Cytotoxic Effects
The application of indazole derivatives in oncology is largely based on their ability to inhibit cancer cell growth and induce cell death. The mechanisms behind these effects are multifaceted, involving disruption of the cell cycle and activation of programmed cell death pathways.
A primary mechanism by which indazole derivatives exert their anticancer effects is by halting the cell division process. Several studies have demonstrated that these compounds can cause cell cycle arrest at specific checkpoints.
For example, certain N-[6-indazolyl]arylsulfonamides were found to cause an arrest of ovarian and lung cancer cells in the G2/M phase of the cell cycle. nih.gov In another study, the 1H-indazole-3-amine derivative 6o was shown to increase the population of chronic myeloid leukemia cells in the G0/G1 phase while decreasing the proportion of cells in the S phase. ebi.ac.uk Similarly, Polo-like kinase 4 (PLK4) inhibitors containing the N-(1H-indazol-6-yl)benzenesulfonamide core structure, such as compound K22 , have been shown to induce cell cycle arrest in breast cancer cells. nih.gov This interference with the highly regulated process of cell division effectively inhibits the proliferation of tumor cells. nih.govebi.ac.uk
| Compound Class/Example | Cell Line(s) | Cell Cycle Phase of Arrest | Reference(s) |
| N-[6-indazolyl]arylsulfonamides | A2780 (ovarian), A549 (lung) | G2/M | nih.gov |
| Compound 6o (1H-indazole-3-amine) | K562 (leukemia) | G0/G1 | ebi.ac.uk |
| Compound K22 (PLK4 inhibitor) | MCF-7 (breast) | Not specified, but induces arrest | nih.gov |
Beyond halting proliferation, indazole derivatives can actively induce cell death, primarily through apoptosis. This programmed cell death is a critical tumor suppression mechanism.
Treatment of breast cancer cells with the indazole derivative 2f was shown to dose-dependently promote apoptosis. researchgate.netnih.gov This was associated with key molecular changes, including the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Compound 2f also decreased the mitochondrial membrane potential, a critical step in the intrinsic apoptosis pathway. researchgate.netnih.gov Similarly, novel indazol-pyrimidine derivatives have been shown to induce apoptosis by activating caspases-3/7. google.com
Interestingly, some indazole-related structures can induce alternative forms of programmed cell death. A novel pyrazolo[3,4-h]quinoline derivative, YRL1091 , was found to induce paraptosis in breast cancer cells. This form of cell death is characterized by extensive cellular vacuolization originating from endoplasmic reticulum (ER) stress and is accompanied by the production of reactive oxygen species (ROS). The ability to trigger non-apoptotic cell death pathways could be a valuable strategy for treating cancers that have become resistant to conventional therapies which primarily induce apoptosis.
A promising frontier in cancer therapy is the combination of direct tumor-killing effects (chemotherapy) with the stimulation of the patient's own immune system (immunotherapy). Indazole derivatives are being developed that possess this dual functionality.
Specifically, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed to act as dual inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1). TDO and IDO1 are crucial immune checkpoint enzymes that are often exploited by tumors to create an immunosuppressive microenvironment by depleting tryptophan. By inhibiting these enzymes, these indazole compounds can help reactivate T cell-mediated antitumor immunity.
In a preclinical colon cancer model, one such derivative, HT-28 , not only showed direct antitumor activity but also modulated the tumor immune landscape. Immunohistochemical analysis of the tumors revealed that treatment with HT-28 led to a decrease in Foxp3+ regulatory T cells (which suppress immune responses) and an increase in the infiltration of CD8+ cytotoxic T cells and the expression of the pro-inflammatory cytokine TNF-α. This demonstrates a synergistic immuno-chemotherapeutic effect, where the compound both directly targets the cancer and simultaneously enhances the immune system's ability to fight it.
Investigation of Antimicrobial and Antiparasitic Mechanisms
The indazole scaffold is a prominent feature in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial and antiparasitic effects. nih.govnih.gov Research into the mechanistic underpinnings of these activities reveals that indazole-containing compounds can disrupt essential cellular processes in pathogenic microorganisms through various interactions. Their structural similarity to biological purines like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biopolymers within living systems. researchgate.net This section explores the mechanisms by which these derivatives, belonging to the same structural class as 6-(propan-2-yl)-1H-indazol-4-amine, exert their effects on microbes and parasites.
Inhibition of Microbial Growth and Virulence Factors
Indazole derivatives have demonstrated significant in vitro activity, inhibiting the growth of a broad spectrum of bacteria and fungi. researchgate.netnih.gov Studies have evaluated numerous substituted indazoles against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts, revealing compounds with substantial inhibitory potential. orientjchem.orgmdpi.com
Research has shown that certain substituted indazole derivatives exhibit significant inhibition of bacterial growth. For instance, a study on novel indazole derivatives identified compounds I₅, I₉, and I₁₃ as having a minimum inhibitory concentration (MIC) of 50µg/mL against various bacterial strains. eurekaselect.com Another series of N-methyl-3-aryl indazoles also showed potent activity; compounds 5a, 5f, and 5i were particularly effective against the Gram-negative bacterium Xanthomonas campestris. orientjchem.org
Furthermore, some 2,3-diphenyl-2H-indazole derivatives have been identified as effective agents against pathogenic yeasts. mdpi.com Compounds 18 and 23 in one study showed notable inhibition zones against Candida albicans and were also active against C. glabrata, a species often less sensitive to commercial antifungal agents. mdpi.com In a separate investigation, the 3-phenyl-1H-indazole scaffold was highlighted as a promising basis for developing new anticandidal agents, with one derivative, 10g, being particularly active against both C. albicans and miconazole-resistant C. glabrata. nih.gov
The antiparasitic activity of indazole derivatives is also well-documented. A set of 2H-indazole derivatives displayed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds showing greater potency than the reference drug metronidazole (B1676534). mdpi.com For example, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com
The table below summarizes the antimicrobial activity of selected indazole derivatives from various studies.
| Compound Series | Selected Compound(s) | Test Organism(s) | Observed Activity (MIC or Zone of Inhibition) | Source |
| Substituted Indazoles | I₅, I₉, I₁₃ | B. Subtilis, S. aureus, E. coli, P. Aeruiginosa, S. typhi | MIC: 50µg/mL | eurekaselect.com |
| N-methyl-3-aryl indazoles | 5a, 5f, 5i | Xanthomonas campestris (Gram-negative) | Zone of inhibition: 2.1-2.3 cm | orientjchem.org |
| N-methyl-3-aryl indazoles | 5j, 5a | Bacillus megaterium (Gram-positive) | Zone of inhibition: 1.5-1.6 cm | orientjchem.org |
| 2,3-diphenyl-2H-indazole derivatives | 18, 23 | Candida albicans | Inhibition halos: 10 mm and 13 mm, respectively | mdpi.com |
| Indazole-based thiadiazole hybrids | 1-13 | E. coli, S. marcescens, P. aeruginosa, E. faecalis, S. epidermidis, S. aureus | Screened for antibacterial potential, MICs measured | nih.gov |
| 2H-Indazole Derivatives | 8, 10 | G. intestinalis, E. histolytica, T. vaginalis | IC₅₀ values lower than one micromolar | mdpi.com |
Identification and Characterization of Microbial and Parasitic Targets (e.g., DNA gyrase)
A primary mechanism for the antibacterial action of many indazole derivatives is the inhibition of bacterial DNA topoisomerases, particularly DNA gyrase. nih.govsigmaaldrich.com This enzyme is a clinically validated target essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. researchgate.net Indazoles represent a novel class of inhibitors that target the ATPase subunit of this enzyme, GyrB. nih.govresearchgate.net This provides an advantage as it can overcome the widespread resistance to fluoroquinolones, which target the GyrA subunit. nih.gov
Structure-based drug design has been instrumental in developing indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has indicated that substitutions at the 5th and 6th positions of the indazole ring can lead to better hydrogen bond interactions with DNA gyrase B, enhancing antibacterial potential. eurekaselect.com
Beyond DNA gyrase, other microbial targets for indazole derivatives have been identified. In a study focused on developing new treatments for tuberculosis, indazole derivatives were found to be potent inhibitors of glutamate (B1630785) racemase in Mycobacterium tuberculosis. researchgate.net This enzyme is crucial for the synthesis of D-glutamate, an essential component of the bacterial peptidoglycan cell wall. researchgate.net The most promising compounds in this study demonstrated inhibition of both replicating and non-replicating (dormant) bacteria, which is a critical feature for anti-tuberculosis agents. researchgate.net
While the antiprotozoal activity of indazole derivatives is significant, the specific molecular mechanisms of action are often still under investigation. mdpi.com For parasites like Trypanosoma cruzi, the etiological agent of Chagas disease, the cysteine protease cruzipain is a promising drug target, though research has focused on other inhibitors. acs.org The broad antiparasitic activity of indazoles suggests they may interfere with various essential parasitic enzymes or pathways, a subject that requires further research. nih.gov
The table below details the identified molecular targets of indazole derivatives.
| Compound Class | Identified Target | Organism(s) | Mechanism of Action | Source |
| Indazole Derivatives | DNA Gyrase (GyrB subunit) | Gram-positive bacteria (e.g., S. aureus, MRSA) | Inhibition of ATPase activity, preventing DNA replication. | eurekaselect.comnih.govresearchgate.net |
| Azole Ring Derivatives | DNA gyrase and topoisomerase IV | Gram-positive bacteria | Moderate inhibition against both enzymes. | sigmaaldrich.com |
| Indazole Derivatives | Glutamate Racemase (GR) | Mycobacterium tuberculosis | Inhibition of D-glutamate synthesis, disrupting peptidoglycan formation. | researchgate.net |
| 2H-Indazole Derivatives | Unspecified | G. intestinalis, E. histolytica, T. vaginalis | The specific mechanisms of action as antiprotozoal agents are still unknown. | mdpi.com |
Advanced Characterization and Analytical Methodologies in Indazole Research
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide a detailed view into the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For a molecule like 6-(Propan-2-yl)-1H-indazol-4-amine, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and vibrational spectroscopy is indispensable for a complete structural assignment.
Multi-dimensional NMR Spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of hydrogen and carbon atoms, two-dimensional (2D) techniques are crucial for assembling the complete molecular puzzle. ipb.pt For this compound, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the isopropyl group and the aromatic indazole core. mdpi.com Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. ipb.ptmdpi.com These correlations are critical for definitively assigning the positions of the isopropyl and amine groups on the indazole ring.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.net Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the precise molecular weight of this compound. mdpi.com This accurate mass measurement helps to confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Vibrational Spectroscopy , comprising Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are particularly useful for identifying the presence of specific functional groups. mdpi.com In the case of this compound, IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine and indazole ring, C-H stretching of the aromatic and aliphatic (isopropyl) groups, and C=C and C=N stretching vibrations within the heterocyclic ring system. nih.gov
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Provides information on the electronic environment and connectivity of protons in the isopropyl and indazole moieties. |
| ¹³C NMR | Chemical shifts (δ) | Indicates the number of unique carbon atoms and their chemical environments (aromatic, aliphatic). |
| HMBC | Long-range ¹H-¹³C correlations | Confirms the attachment points of the isopropyl and amine groups to the indazole core. |
| HRMS (ESI) | Precise mass-to-charge ratio (m/z) | Determines the elemental composition and confirms the molecular formula (C₁₀H₁₃N₃). chemscene.comchemscene.com |
| FT-IR | Vibrational frequencies (cm⁻¹) | Identifies functional groups such as N-H (amine, indazole), C-H (aliphatic, aromatic), and C=N bonds. |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure. mdpi.com It would confirm the planarity of the indazole ring system and reveal the orientation of the isopropyl and amine substituents relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces that stabilize the solid-state structure. The ability to obtain such detailed structural information is invaluable for understanding the compound's physical properties and potential interactions with biological targets. mdpi.comacs.org
Table 2: Potential X-ray Crystallographic Parameters for this compound
| Parameter | Description | Significance |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Fundamental property of the crystalline solid. |
| Space Group | The set of symmetry operations for the unit cell. | Describes the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. | Confirms the nature of the chemical bonds (single, double). |
| **Bond Angles (°) ** | The angles formed by three connected atoms. | Defines the geometry around each atom. |
| Hydrogen Bonding | Presence and geometry of intermolecular N-H···N or N-H···O interactions. | Key to understanding solid-state packing and physical properties. |
Chromatographic and Electrophoretic Separation Techniques for Purity Assessment and Mixture Analysis
The assessment of chemical purity is a critical step in the characterization of any new compound. Chromatographic techniques are central to this process, separating the target compound from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). mdpi.com The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help to identify impurities.
Given that this compound is an amine, it is considered a basic compound. In some chromatographic methods, basic additives like diethylamine (B46881) (DEA) may be incorporated into the mobile phase to improve peak shape and prevent the analyte from excessively interacting with the stationary phase. mdpi.com
While less common for routine purity analysis of small molecules, capillary electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field.
Table 3: Typical Chromatographic Method for Purity Analysis of this compound
| Parameter | Typical Conditions | Purpose |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on polarity. |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | Stationary phase for separation. |
| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid | Elutes compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV/Vis Diode Array Detector (DAD) at 254 nm | Quantifies the amount of compound eluting from the column. |
| Purity Assessment | Peak area percentage | Calculates the purity of the sample. |
Future Perspectives and Emerging Research Avenues for 6 Propan 2 Yl 1h Indazol 4 Amine and General Indazole Derivatives
Exploration of Undiscovered Biological Targets and Pathways
While indazole derivatives have established roles as inhibitors of protein kinases and other enzymes, the full spectrum of their biological interactions remains largely uncharted. nih.govrsc.org Future research will delve deeper into identifying and validating novel biological targets and the associated signaling pathways for compounds like 6-(propan-2-yl)-1H-indazol-4-amine.
The planar nature of the indazole ring allows for diverse functionalization, creating a vast chemical space for interaction with a wide array of biomolecules. nih.gov Researchers are actively seeking to move beyond well-established targets like FGFR, VEGFR, and Pim kinases. nih.govmdpi.com This exploration may uncover roles for indazole derivatives in modulating protein-protein interactions, epigenetic regulators, or even novel allosteric sites on known enzymes. For instance, the discovery of indazole derivatives as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and Polo-like kinase 4 (PLK4) highlights the potential for identifying new therapeutic niches. mdpi.com The investigation into their effects on complex biological processes, such as the inhibition of nitric oxide synthase (NOS) or the modulation of chemokine ligand 2 (CCL2) transcription by compounds like bindarit, opens up avenues beyond traditional kinase inhibition. nih.gov
Development of Sustainable and Economically Viable Synthetic Routes
The synthesis of functionalized indazoles is a cornerstone of their development as therapeutic agents. nih.gov Historically, many synthetic routes have relied on transition-metal catalysis, which, while effective, can present challenges related to cost, toxicity, and environmental impact. researchgate.net A significant future direction is the development of more sustainable and economically viable synthetic strategies.
"Green chemistry" approaches are gaining prominence, focusing on metal-free reactions, the use of less hazardous starting materials, and one-pot cascade reactions to improve efficiency and reduce waste. researchgate.netresearchgate.net Recent advancements include:
Metal-Free C-N Bond Formation: Novel protocols that achieve intramolecular C-N bond formation through simple ipso substitution, avoiding the need for expensive and potentially toxic metal catalysts like palladium or copper. nih.gov
C-H Activation: Transition-metal-mediated cross-coupling reactions involving C-H activation are becoming more common for creating carbon-carbon and carbon-nitrogen bonds, offering new ways to functionalize the indazole core. nih.gov
Novel Catalytic Systems: The use of nano CuO as a catalyst in one-pot syntheses of 2H-indazoles represents a move towards more efficient and recyclable catalytic systems. researchgate.net
Alternative Precursors: Exploring different starting materials, such as the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, provides practical and efficient alternatives to traditional methods. acs.org
These innovative synthetic methods are crucial for making the production of complex indazole derivatives more scalable, cost-effective, and environmentally friendly.
Application of Artificial Intelligence and Machine Learning in Indazole Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of indazole-based drug candidates. ijettjournal.org Given the immense number of possible chemical structures, AI can significantly accelerate the process of identifying promising molecules. astrazeneca.com
Key applications of AI and ML in this field include:
Predictive Modeling: Machine learning algorithms, particularly deep learning techniques like graph neural networks, can predict the physicochemical and biological properties of novel indazole derivatives. astrazeneca.comnih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize compounds with a higher likelihood of success. nih.gov
Virtual Screening: AI can rapidly screen vast virtual libraries of indazole compounds to identify those most likely to bind to a specific biological target. nih.gov This dramatically reduces the time and cost associated with high-throughput screening of physical compounds.
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, moving beyond simple modifications of existing scaffolds. ijirt.org
Optimization: By analyzing structure-activity relationships (SAR) from existing data, ML models can suggest modifications to lead compounds, like this compound, to enhance their potency, selectivity, or metabolic stability. ijirt.org
The use of "transfer learning," where knowledge from large, easily generated datasets is applied to smaller, more complex ones, can further refine predictive accuracy and guide scientists toward more promising candidates, even with limited initial data. astrazeneca.com
Investigation of Multifunctional Indazole Scaffolds for Polypharmacological Applications
The traditional "one-drug, one-target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach is particularly relevant for complex multifactorial diseases like cancer. nih.gov The versatile indazole scaffold is an ideal platform for developing such multifunctional agents.
Future research will focus on designing indazole derivatives that can simultaneously modulate different signaling pathways implicated in a disease. For example, researchers have already developed multi-target inhibitors based on the indazole scaffold that show potent activity against VEGFR-2, Tie-2, and EphB4, all of which are involved in angiogenesis. nih.gov This strategy aims to achieve a more potent therapeutic effect and potentially overcome drug resistance mechanisms that can arise from targeting a single pathway.
The development of multifunctional scaffolds often involves combining the indazole core with other pharmacophores to create hybrid molecules with dual or multiple activities. mdpi.com This approach could lead to novel therapeutics that, for instance, combine kinase inhibition with anti-inflammatory or anti-angiogenic properties, offering a more holistic treatment strategy. The ability to functionalize the indazole ring at various positions provides the chemical flexibility needed to achieve the desired multi-target binding profile. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Propan-2-yl)-1H-indazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic conditions. For example, intermediates like 4-aminoindazole derivatives can be functionalized with isopropyl groups via nucleophilic substitution or Pd-catalyzed coupling. Key factors include temperature control (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yields often range from 40–70%, with purity optimized via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.3 ppm for CH₃, δ ~2.9 ppm for CH) and indazole NH protons (δ ~10–12 ppm).
- HPLC-MS : Verify molecular weight (M.W. 191.24 g/mol) and purity (>95%).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or D) to track electron density shifts at the 4-amine position. Computational DFT calculations (e.g., Gaussian09) can model transition states and predict regioselectivity. Experimental validation via kinetic studies (e.g., varying pH or leaving groups) quantifies activation energies .
Q. What structural modifications enhance the bioactivity of this compound analogs?
- Methodological Answer : Compare analogs with substituents at positions 3 and 7 of the indazole ring. For example:
- 3-Nitro derivative : Increases electron-withdrawing effects, enhancing kinase inhibition.
- 7-Fluoro derivative : Improves metabolic stability via reduced CYP450 interaction.
SAR analysis using IC₅₀ assays (e.g., kinase panels) and logP measurements (for lipophilicity) guides optimization .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Control for solvent effects (DMSO concentration ≤0.1%).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Meta-analysis of published datasets with Bayesian statistics identifies outliers .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low), and CYP inhibition (CYP3A4 likely).
- MD Simulations : Model binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>90%) .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (80°C vs. 120°C), catalyst loading (5 mol% vs. 10 mol%), solvent (EtOH vs. DMF).
- Response Variables : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05), reducing optimization cycles by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
